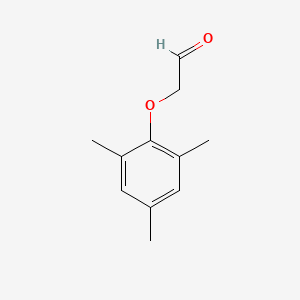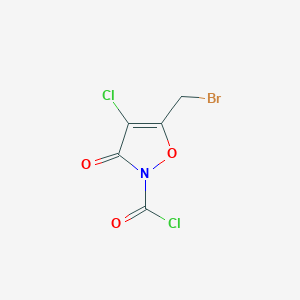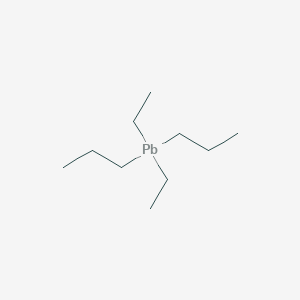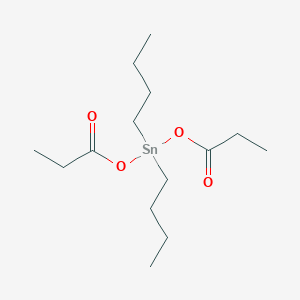
3-Isothiazolyl methyl ketone thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isothiazolyl methyl ketone thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their versatile biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the isothiazole ring in this compound adds to its unique chemical and biological characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiazolyl methyl ketone thiosemicarbazone typically involves the reaction of 3-isothiazolyl methyl ketone with thiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:
3-Isothiazolyl methyl ketone+Thiosemicarbazide→3-Isothiazolyl methyl ketone thiosemicarbazone
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the reduction of the thiosemicarbazone moiety.
Substitution: The compound can participate in substitution reactions, where functional groups on the isothiazole ring or the thiosemicarbazone moiety are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with metals that have unique properties.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Its anticancer properties are of particular interest, with studies showing its potential to inhibit the growth of cancer cells.
Industry: The compound’s ability to form stable complexes with metals makes it useful in industrial applications such as catalysis and material science
Wirkmechanismus
The mechanism of action of 3-isothiazolyl methyl ketone thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, it can interfere with the function of enzymes and proteins by binding to their active sites. The exact pathways involved depend on the specific biological context, but common targets include metalloproteins and enzymes involved in DNA synthesis and repair .
Vergleich Mit ähnlichen Verbindungen
Isatin-thiosemicarbazone: Known for its anticancer and antimicrobial properties.
Di-2-thienyl ketone thiosemicarbazone: Exhibits similar metal-chelating properties.
Di-2-pyridyl ketone thiosemicarbazone: Used in coordination chemistry and has biological activities.
Uniqueness: 3-Isothiazolyl methyl ketone thiosemicarbazone stands out due to the presence of the isothiazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in forming stable metal complexes and interacting with biological targets .
Eigenschaften
CAS-Nummer |
3683-61-2 |
|---|---|
Molekularformel |
C6H8N4S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
[(E)-1-(1,2-thiazol-3-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C6H8N4S2/c1-4(8-9-6(7)11)5-2-3-12-10-5/h2-3H,1H3,(H3,7,9,11)/b8-4+ |
InChI-Schlüssel |
WADCUZSNQYURKU-XBXARRHUSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/C1=NSC=C1 |
Kanonische SMILES |
CC(=NNC(=S)N)C1=NSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)

![N'-[(E)-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B14146357.png)
![[4-(3-bromophenyl)-1H-pyrazol-5-yl]-(oxiran-2-yl)methanone](/img/structure/B14146359.png)


![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)


![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)
